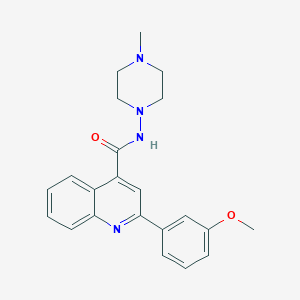![molecular formula C18H19ClN4O4S B10893161 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-sulfamoylbenzyl)furan-2-carboxamide](/img/structure/B10893161.png)
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-sulfamoylbenzyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[4-(AMINOSULFONYL)BENZYL]-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that belongs to the class of phenylpyrazoles This compound is characterized by its unique structure, which includes a benzyl group substituted with an aminosulfonyl group, a pyrazole ring with chloro and dimethyl substitutions, and a furan ring
准备方法
The synthesis of N2-[4-(AMINOSULFONYL)BENZYL]-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group is first substituted with an aminosulfonyl group through a nucleophilic substitution reaction.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately, often through a cyclization reaction involving hydrazine and a diketone.
Coupling of Intermediates: The benzyl intermediate and the pyrazole ring are then coupled together using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Formation of the Furan Ring: The final step involves the formation of the furan ring, which is achieved through a cyclization reaction involving an aldehyde and an acid catalyst.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
化学反应分析
N~2~-[4-(AMINOSULFONYL)BENZYL]-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
N~2~-[4-(AMINOSULFONYL)BENZYL]-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of N2-[4-(AMINOSULFONYL)BENZYL]-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
N~2~-[4-(AMINOSULFONYL)BENZYL]-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can be compared with other similar compounds, such as:
N-[4-(AMINOSULFONYL)BENZYL]-2-CYANOACETAMIDE: This compound has a similar benzyl group substituted with an aminosulfonyl group but differs in the presence of a cyanoacetamide group instead of the pyrazole and furan rings.
N-[4-(AMINOSULFONYL)BENZYL]-5-(5-CHLORO-2,4-DIHYDROXYPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE: This compound shares the pyrazole ring but has different substituents on the benzyl and pyrazole rings.
The uniqueness of N2-[4-(AMINOSULFONYL)BENZYL]-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
属性
分子式 |
C18H19ClN4O4S |
|---|---|
分子量 |
422.9 g/mol |
IUPAC 名称 |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H19ClN4O4S/c1-11-17(19)12(2)23(22-11)10-14-5-8-16(27-14)18(24)21-9-13-3-6-15(7-4-13)28(20,25)26/h3-8H,9-10H2,1-2H3,(H,21,24)(H2,20,25,26) |
InChI 键 |
GAEUJFHEIFVHPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10893085.png)
![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10893086.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10893088.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B10893092.png)
![3-[(Cyclohexylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10893103.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10893115.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10893122.png)
![ethyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10893148.png)
![2-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10893164.png)
![2-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B10893172.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]azepane](/img/structure/B10893181.png)
![3-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B10893183.png)
![N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10893188.png)
